![molecular formula C5H5FN2 B2858313 Pyrazine,2-fluoro-6-methyl- CAS No. 1321999-33-0](/img/structure/B2858313.png)
Pyrazine,2-fluoro-6-methyl-
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Overview
Description
“Pyrazine,2-fluoro-6-methyl-” is a type of pyrazine, which is a class of compounds containing a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms . Pyrazines are important in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . The molecular formula of “Pyrazine,2-fluoro-6-methyl-” is C5H5FN2 and its molecular weight is 112.11 .
Scientific Research Applications
Pharmaceutical Applications
Pyrazine derivatives: are widely recognized for their pharmacological potential. The 2-fluoro-6-methyl- substitution on the pyrazine ring can influence the biological activity of these compounds. They are often explored for their antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , antitumor , and kinase inhibitory activities . These properties make them valuable in the development of new medications.
Organic Material Synthesis
In the field of organic materials, pyrazine derivatives serve as building blocks for creating complex molecules. Their nitrogen-containing heterocyclic structure is crucial for constructing compounds with desired physical and chemical properties, which are useful in various material science applications .
Natural Product Synthesis
Pyrazine derivatives, including 2-fluoro-6-methyl-, are found in natural products. They are synthesized to mimic or enhance the properties of naturally occurring substances, which can be used in food, cosmetics, and other industries .
Bioactive Molecule Development
The bioactive properties of pyrazine derivatives make them suitable for developing molecules that can interact with biological systems. This interaction can lead to the discovery of new biological pathways or mechanisms of action for therapeutic purposes .
Drug Discovery Research
The structure of pyrazine derivatives is an attractive scaffold for drug discovery. Researchers utilize these compounds to design and synthesize new leads that could potentially treat various diseases. The addition of the 2-fluoro-6-methyl- group can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules .
Analytical Chemistry
In analytical chemistry, pyrazine derivatives can be used as chemical markers or reagents . Their distinct chemical properties allow them to be used in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .
Agricultural Chemistry
Pyrazine derivatives are explored for their potential use in agriculture. They can act as pesticides , herbicides , or growth regulators , contributing to the protection and enhancement of crop yields .
Environmental Science
In environmental science, these compounds are studied for their role in biodegradation processes. Understanding how pyrazine derivatives break down in the environment can help in the development of eco-friendly chemicals and pollution mitigation strategies .
Mechanism of Action
Target of Action
Pyrazine derivatives, including pyrazine,2-fluoro-6-methyl-, are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that these compounds likely interact with and modulate multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazine,2-fluoro-6-methyl-. For instance, the major formation of pyrazines occurs during the heating of food . .
properties
IUPAC Name |
2-fluoro-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDLWWALAWNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylpyrazine |
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